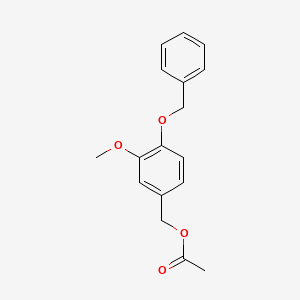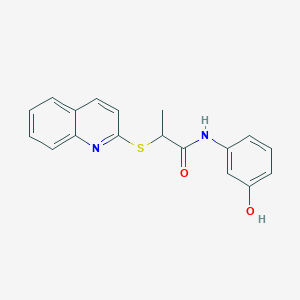![molecular formula C21H26ClNO2 B4989719 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate](/img/structure/B4989719.png)
2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate is a chemical compound with a complex structure that includes a tert-butyl group, a methylamino group, and a diphenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-2,2-diphenylacetyl chloride with 2-[tert-butyl(methyl)amino]ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Hydrolysis: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Tert-butyl(methyl)amino]ethyl 2-bromo-2,2-diphenylacetate: Similar structure with a bromo group instead of a chloro group.
2-[Tert-butyl(methyl)amino]ethyl 2-fluoro-2,2-diphenylacetate: Similar structure with a fluoro group instead of a chloro group.
2-[Tert-butyl(methyl)amino]ethyl 2-iodo-2,2-diphenylacetate: Similar structure with an iodo group instead of a chloro group.
Uniqueness
The uniqueness of 2-[Tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-20(2,3)23(4)15-16-25-19(24)21(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRXSYZBONIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid](/img/structure/B4989645.png)
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4989659.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)
![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![4-[(4Z)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide](/img/structure/B4989693.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)
